Cas no 31460-32-9 ((2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid)

(2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- N-(2,5-Dichlorophenyl)maleamic acid
- 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid
- 2,5-dichloromaleanilic acid
- 3-(2,5-DICHLORO-PHENYLCARBAMOYL)-ACRYLIC ACID
- N-(2,5-dichloro-phenyl)-maleamic acid
- (2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid
- 31460-32-9
- (Z)-4-((2,5-dichlorophenyl)amino)-4-oxobut-2-enoic acid
- (Z)-4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid
- (2Z)-4-[(2,5-Dichlorophenyl)amino]-4-oxo-2-butenoic acid
- 5135-47-7
- 306935-76-2
- F1097-0012
- MFCD00082906
- SR-01000196565
- (Z)-4-((2,5-dichlorophenyl)amino)-4-oxobut-2-enoicacid
- DTXSID001200481
- AKOS000296115
- SR-01000196565-1
-
- MDL: MFCD00082906
- Inchi: InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3-
- InChI Key: WSKTYRGKGHEEDM-ARJAWSKDSA-N
- SMILES: ClC1=CC(NC(/C=C\C(O)=O)=O)=C(Cl)C=C1
Computed Properties
- Exact Mass: 258.98000
- Monoisotopic Mass: 258.98
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Surface Charge: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 66.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.551g/cm3
- Melting Point: 140-144°C
- Boiling Point: 476.5ºC at 760mmHg
- Flash Point: 476.5°Cat760mmHg
- Refractive Index: 1.65
- PSA: 66.40000
- LogP: 2.64570
- Solubility: Not determined
(2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1097-0012-2μmol |
(2Z)-3-[(2,5-dichlorophenyl)carbamoyl]prop-2-enoic acid |
31460-32-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1097-0012-1mg |
(2Z)-3-[(2,5-dichlorophenyl)carbamoyl]prop-2-enoic acid |
31460-32-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1097-0012-2mg |
(2Z)-3-[(2,5-dichlorophenyl)carbamoyl]prop-2-enoic acid |
31460-32-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
(2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid Related Literature
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on (2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid
Introduction to (2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic Acid (CAS No. 31460-32-9)
(2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid, identified by its CAS number 31460-32-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of enoic acids, characterized by the presence of a double bond in the propenoic acid moiety, and it incorporates a carbamoyl group and a 2,5-dichlorophenyl substituent, which contribute to its unique chemical properties and potential biological activities.
The structural features of (2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid make it a versatile intermediate in synthetic chemistry. The dichlorophenyl group enhances the compound's lipophilicity and electronic properties, while the enoic acid functionality allows for further derivatization and functionalization. These attributes have positioned this compound as a valuable building block in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The presence of both a carbamoyl group and an enoic acid moiety suggests that this compound may exhibit inhibitory activity against various biological targets. Preliminary studies have indicated that derivatives of enoic acids can interact with enzymes and receptors involved in inflammatory pathways, making them promising candidates for anti-inflammatory drugs.
Moreover, the dichlorophenyl substituent is known to modulate the electronic properties of aromatic rings, which can influence binding affinity and selectivity. This feature has been exploited in the design of kinase inhibitors and other small-molecule drugs. The combination of these structural elements in (2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid suggests that it may possess unique interactions with biological targets, warranting further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules to biological targets with high accuracy. Molecular docking studies have been performed using (2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid as a lead compound to identify potential binding sites on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are key players in inflammatory processes and are frequently targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).
The dichlorophenyl group in this compound is particularly interesting from a pharmacological standpoint. It has been shown to enhance binding affinity through hydrophobic interactions and π-stacking effects. Additionally, the carbamoyl group can form hydrogen bonds with polar residues in protein active sites, further stabilizing the interaction. These interactions are critical for achieving high selectivity and efficacy in drug design.
In vitro studies have begun to explore the biological activity of (2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid. Initial results suggest that this compound exhibits moderate inhibitory activity against COX-1 and COX-2 enzymes, comparable to some well-known NSAIDs. However, further studies are needed to fully characterize its pharmacological profile and assess its potential for development into a therapeutic agent.
The enoic acid moiety also presents opportunities for structural optimization. By modifying the double bond or introducing additional functional groups, researchers can fine-tune the pharmacokinetic properties of this compound. For instance, incorporating hydrophilic groups could improve solubility, while altering the substitution pattern on the phenyl ring could enhance target specificity.
The synthesis of (2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted phenols and cyanoacetic acid derivatives followed by hydrolysis or decarboxylation steps. Advances in green chemistry have also led to the development of more sustainable synthetic methods that minimize waste and hazardous byproducts.
The availability of high-quality analytical techniques has greatly facilitated the characterization of this compound. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its molecular structure, while mass spectrometry (MS) confirms its molecular weight and fragmentation patterns. X-ray crystallography has also been employed to determine the three-dimensional structure of this compound when crystalline forms are available.
The potential applications of (2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid extend beyond pharmaceuticals. Its unique chemical properties make it a valuable tool in research settings for studying enzyme mechanisms and developing new synthetic methodologies. Additionally, it could serve as a scaffold for designing probes used in biochemical assays.
In conclusion, (2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid (CAS No. 31460-32-9) is a promising compound with significant potential in both academic research and drug development. Its structural features offer opportunities for designing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to play an important role in advancing our understanding of chemical biology and pharmaceutical science.
31460-32-9 ((2Z)-3-(2,5-dichlorophenyl)carbamoylprop-2-enoic acid) Related Products
- 2171801-44-6(5-cyclopropyl-1-oxa-4,9-diazaspiro5.5undecane)
- 955825-43-1(methyl 3-2-(4-methoxy-3-methylphenyl)acetamido-5-phenylthiophene-2-carboxylate)
- 2229004-28-6(tert-butyl N-1-(2-methoxy-6-methylphenyl)-2-oxoethylcarbamate)
- 2138384-76-4(1-(2-Amino-4-ethoxyphenyl)pyrrolidin-2-one)
- 1216435-48-1(1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride)
- 182823-26-3(2-Hydroxy-PBD-5,11-dione)
- 109052-49-5(3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE)
- 24698-43-9(Isobutyl Benzenesulfonate)
- 1261569-79-2(3-iodo-2-nitrobenzene-1-sulfonyl chloride)
- 1805301-05-6(2,3,5-Trifluoro-6-(trifluoromethoxy)pyridine)




